Cas no 63556-15-0 (Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI))
Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI)
- 24-tert-butyl-30-(1-hydroxyethyl)-33-(1-hydroxy-2-methylhexyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacon
- DIHYDROXYCLOSPORIN C
- Cyclosporin A,6-((3R,4R)-3-hydroxy-N,4-dimethyl-L-2-aminooctanoic acid)-7-L-threonine
- Cyclosporin A,6-((R-(R*,R*))-3-hydroxy-N,4-dimethyl-L-2-aminooctanoic acid)-7-L-threonine
- DIHYDROCYCLOSPORIN C
- Cyclosporin Impurity 13(Dihydrocyclosporin C)
- Cyclosporin A, 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]-7-L-threonine-
- Cyclosporine Impurity 13
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- Inchi: 1S/C62H113N11O13/c1-25-26-27-39(14)52(76)51-56(80)66-49(42(17)74)60(84)67(18)32-47(75)68(19)43(28-33(2)3)55(79)65-48(37(10)11)61(85)69(20)44(29-34(4)5)54(78)63-40(15)53(77)64-41(16)57(81)70(21)45(30-35(6)7)58(82)71(22)46(31-36(8)9)59(83)72(23)50(38(12)13)62(86)73(51)24/h33-46,48-52,74,76H,25-32H2,1-24H3,(H,63,78)(H,64,77)(H,65,79)(H,66,80)/t39-,40+,41-,42-,43+,44+,45+,46+,48+,49+,50+,51+,52-/m1/s1
- InChI Key: QHSAVIYJLPPRIS-YRQGTVDASA-N
- SMILES: N1(C)[C@@H]([C@H](O)[C@H](C)CCCC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](CC(C)C)C(=O)N(C)[C@@H](C(C)C)C1=O
Computed Properties
- Exact Mass: 1219.85000
Experimental Properties
- Density: 1.033±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 299.03000
- LogP: 3.34430
Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | NCA55615-1 mg |
Dihydrocyclosporin C |
63556-15-0 | 1mg |
$75.00 | 2023-01-03 | ||
| Biosynth | NCA55615-5 mg |
Dihydrocyclosporin C |
63556-15-0 | 5mg |
$243.75 | 2023-01-03 | ||
| Biosynth | NCA55615-10 mg |
Dihydrocyclosporin C |
63556-15-0 | 10mg |
$390.00 | 2023-01-03 | ||
| Biosynth | NCA55615-25 mg |
Dihydrocyclosporin C |
63556-15-0 | 25mg |
$731.25 | 2023-01-03 | ||
| Biosynth | NCA55615-50 mg |
Dihydrocyclosporin C |
63556-15-0 | 50mg |
$1,170.00 | 2023-01-03 |
Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI) Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on Cyclosporin C,6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI)
Recent Advances in Cyclosporin C (63556-15-0) and Its Derivative 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI): A Comprehensive Research Brief
Cyclosporin C (CAS: 63556-15-0) and its derivative, 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI), have garnered significant attention in the field of chemical biology and medicinal chemistry due to their unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on these compounds, focusing on their biosynthesis, pharmacological activities, and recent advancements in their application as immunosuppressants and beyond.
The biosynthesis of Cyclosporin C, a cyclic undecapeptide, involves nonribosomal peptide synthetases (NRPSs) in fungi such as Tolypocladium inflatum. Recent studies have elucidated the enzymatic pathways responsible for the incorporation of the unusual amino acid 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]-, which is critical for the bioactivity of Cyclosporin C. Advances in metabolic engineering have enabled the heterologous production of Cyclosporin C in microbial hosts, offering a sustainable alternative to traditional fermentation methods.
Pharmacologically, Cyclosporin C exhibits potent immunosuppressive activity by binding to cyclophilin and inhibiting calcineurin, similar to its more well-known analog Cyclosporin A. However, recent research highlights its distinct pharmacokinetic profile, including reduced nephrotoxicity, which positions it as a promising candidate for next-generation immunosuppressive therapies. Structural-activity relationship (SAR) studies of 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- derivatives have further revealed modifications that enhance target specificity and reduce off-target effects.
Emerging applications of Cyclosporin C and its derivatives extend beyond immunosuppression. Recent in vitro and in vivo studies demonstrate their potential in treating inflammatory diseases, neurodegenerative disorders, and even certain cancers. For instance, modified derivatives have shown efficacy in modulating mitochondrial permeability transition pores, offering a novel approach to neuroprotection. Additionally, their role in overcoming multidrug resistance in cancer cells is under active investigation, with preliminary results indicating synergistic effects with conventional chemotherapeutics.
In conclusion, Cyclosporin C (63556-15-0) and its derivative 6-[(2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoic acid]- (9CI) represent a versatile class of compounds with broad therapeutic potential. Ongoing research into their biosynthesis, mechanism of action, and structural optimization continues to uncover new opportunities for drug development. Future directions include the development of synthetic analogs with improved bioavailability and the exploration of their applications in precision medicine.
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